molecular formula C6H4INO3 B1317664 5-Hydroxy-6-iodopyridine-3-carboxylic acid CAS No. 59288-39-0

5-Hydroxy-6-iodopyridine-3-carboxylic acid

Cat. No.: B1317664
CAS No.: 59288-39-0
M. Wt: 265.01 g/mol
InChI Key: NYMYBMSOYUXVPZ-UHFFFAOYSA-N
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Description

5-Hydroxy-6-iodopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the 5th position, an iodine atom at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of 5-hydroxy-3-pyridinecarboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure selective iodination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-iodopyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atom.

Major Products Formed

    Oxidation: Formation of 5-oxo-6-iodopyridine-3-carboxylic acid.

    Reduction: Formation of 5-hydroxy-6-iodopyridine-3-methanol.

    Substitution: Formation of 5-hydroxy-6-substituted-pyridine-3-carboxylic acid derivatives.

Scientific Research Applications

5-Hydroxy-6-iodopyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-iodopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The iodine atom may participate in halogen bonding, further influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-3-pyridinecarboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

    6-Iodo-3-pyridinecarboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability and overall properties.

    5-Hydroxy-6-chloropyridine-3-carboxylic acid: Chlorine atom instead of iodine, leading to variations in chemical reactivity and biological interactions.

Uniqueness

5-Hydroxy-6-iodopyridine-3-carboxylic acid is unique due to the presence of both hydroxyl and iodine functional groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-hydroxy-6-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMYBMSOYUXVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542730
Record name 5-Hydroxy-6-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59288-39-0
Record name 5-Hydroxy-6-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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